molecular formula C12H26 B14544324 2,2,3,4,4,5-Hexamethylhexane CAS No. 62185-13-1

2,2,3,4,4,5-Hexamethylhexane

Cat. No.: B14544324
CAS No.: 62185-13-1
M. Wt: 170.33 g/mol
InChI Key: QJVUKMHIEDVCDT-UHFFFAOYSA-N
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Description

2,2,3,4,4,5-Hexamethylhexane is a branched alkane with the molecular formula C12H26 It is a hydrocarbon consisting of a hexane backbone with six methyl groups attached at various positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4,4,5-Hexamethylhexane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of corresponding alkenes in the presence of a suitable catalyst such as palladium or platinum. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,5-Hexamethylhexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions may involve the conversion of any functional groups present in the compound to their corresponding alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Fully saturated alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,2,3,4,4,5-Hexamethylhexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of branching on the physical and chemical properties of alkanes.

    Biology: Research into its interactions with biological membranes and its potential as a hydrophobic agent.

    Medicine: Investigations into its use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, plasticizers, and other specialty chemicals due to its stability and hydrophobic nature.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,5-Hexamethylhexane largely depends on its chemical structure and the specific reactions it undergoes. As a highly branched alkane, it exhibits unique interactions with other molecules, often influencing solubility, reactivity, and stability. The molecular targets and pathways involved can vary widely based on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

2,2,3,4,4,5-Hexamethylhexane can be compared with other branched alkanes such as:

  • 2,2,3,3,4,4-Hexamethylpentane
  • 2,2,3,4,5,5-Hexamethylhexane
  • 2,3,3,4,4,5-Hexamethylhexane

These compounds share similar structural features but differ in the positioning of the methyl groups, which can lead to variations in their physical and chemical properties

Properties

CAS No.

62185-13-1

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,3,4,4,5-hexamethylhexane

InChI

InChI=1S/C12H26/c1-9(2)12(7,8)10(3)11(4,5)6/h9-10H,1-8H3

InChI Key

QJVUKMHIEDVCDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(C)C(C)(C)C

Origin of Product

United States

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